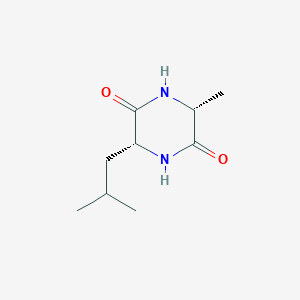

(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione” is a chemical compound with the formula C12H22N2O4 . It contains a total of 40 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 hydroxylamines (aliphatic), and 2 hydroxyl groups .

Synthesis Analysis

A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Chemical Reactions Analysis

The Ugi reaction is well known as a versatile and highly efficient tool for the preparation of novel drug scaffolds from commercially available starting materials with high atom economy . Using alkynyls as Ugi inputs was a conventional strategy to induce new C–C bonds during the construction of heterocycles .Physical And Chemical Properties Analysis

The compound contains a total of 40 bonds, including 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 hydroxylamines (aliphatic), and 2 hydroxyl groups .Scientific Research Applications

Natural Product Isolation

A series of piperazine-2,5-diones, including derivatives similar to "(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione," have been isolated from Aspergillus terreus. These compounds were identified and characterized using infrared, 1H NMR, and mass spectroscopy, showcasing the diversity of piperazine derivatives in natural products and their potential biological relevance (Garson et al., 1986).

Synthetic Methodologies

The synthesis of piperazine-2,5-diones through Dieckmann cyclization demonstrates the compound's relevance in organic synthesis. This method allows for the construction of the piperazine ring, a core structure in many bioactive molecules, from readily available starting materials, highlighting the synthetic utility of this scaffold (Aboussafy & Clive, 2012).

Biological Activities

Piperazine derivatives have been studied for various biological activities. For instance, diketopiperazine derivatives from marine-derived Streptomyces sp. showed modest to potent antiviral activities against influenza A (H1N1) virus. This highlights the potential therapeutic applications of piperazine-2,5-dione derivatives in treating viral infections (Wang et al., 2013).

Material Science and Other Applications

Piperazine-2,5-dione and its derivatives also find applications in material science and as ligands for organic or metal cations. This versatility underscores the importance of these compounds beyond biological contexts, potentially in the development of new materials or in catalysis (Cho et al., 2004).

Mechanism of Action

Future Directions

The piperazine-2,5-dione pharmacophore is presented as an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities . Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded . This opens up new avenues for the discovery of drug candidates, particularly for pancreatic cancer .

properties

IUPAC Name |

(3R,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZCJQDRPOME-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide](/img/structure/B2729605.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2729614.png)

![Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2729615.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729616.png)

![(4-chlorophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2729617.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2729622.png)